Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate
Overview
Description
Dimethyl 2,2’-(1,3-dioxolane-2,2-diyl)diacetate is an organic compound with the molecular formula C9H14O6 and a molecular weight of 218.208 g/mol . It is characterized by the presence of a 1,3-dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,2’-(1,3-dioxolane-2,2-diyl)diacetate can be synthesized through the reaction of dimethyl acetal with diacetyl in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the 1,3-dioxolane ring .
Industrial Production Methods
In industrial settings, the production of Dimethyl 2,2’-(1,3-dioxolane-2,2-diyl)diacetate may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is common to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-(1,3-dioxolane-2,2-diyl)diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace one or more functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Dimethyl 2,2’-(1,3-dioxolane-2,2-diyl)diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Dimethyl 2,2’-(1,3-dioxolane-2,2-diyl)diacetate involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. This stability is due to the presence of the 1,3-dioxolane ring, which provides resistance to hydrolysis and oxidation . The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,2’-(1,3-dioxane-2,2-diyl)diacetate: Similar in structure but with a six-membered ring instead of a five-membered ring.
Diethyl 2,2’-(1,3-dioxolane-2,2-diyl)diacetate: Similar but with ethyl groups instead of methyl groups.
2,2-Dimethyl-1,3-dioxolane: A simpler compound with only the 1,3-dioxolane ring and no additional functional groups.
Uniqueness
Dimethyl 2,2’-(1,3-dioxolane-2,2-diyl)diacetate is unique due to its specific combination of the 1,3-dioxolane ring and diacetate groups, which confer distinct chemical properties and reactivity. This makes it particularly useful as a protecting group and intermediate in various synthetic pathways .
Properties
IUPAC Name |
methyl 2-[2-(2-methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-12-7(10)5-9(6-8(11)13-2)14-3-4-15-9/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAUHOGCZGDDIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(OCCO1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281593 | |
Record name | Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6506-31-6 | |
Record name | 2,2-Dimethyl 1,3-dioxolane-2,2-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6506-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 22081 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006506316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6506-31-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22081 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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